N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide” is a compound that has been studied for its potential therapeutic effects . It is a synthetic piperazine derivative . Piperazine derivatives have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .
Synthesis Analysis
The synthesis of benzenesulfonamide compounds, including structures similar to “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring.Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Chemical Reactions Analysis
The compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which could have implications for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.39 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various physiological and pathological processes, including cardiac hypertrophy, congestive heart failure, hypertension, and more . The compound’s affinity for these receptors could lead to new treatments for these conditions.
Neurodegenerative Disease Treatment
Alpha1-adrenergic receptors are also associated with neurodegenerative conditions. The compound’s interaction with these receptors could be significant in developing new drugs for central nervous system disorders, including Alzheimer’s disease .
Comparative In Silico and In Vitro Study
The compound has been part of comparative studies involving in silico docking and molecular dynamics simulations, as well as in vitro analysis. This dual approach allows for a more comprehensive understanding of the compound’s pharmacokinetic profile and therapeutic potential .
Pharmacokinetics Analysis
Pharmacokinetic analysis is crucial in drug development. The compound has been subjected to absorption, distribution, metabolism, and excretion (ADME) calculations to identify promising lead compounds for further investigation .
Antimicrobial and Anti-biofilm Activity
Research has explored the compound’s antimicrobial potential and its ability to disrupt biofilms. This is particularly relevant in the fight against antibiotic-resistant bacteria and could lead to the development of new antibacterial agents .
Ligand for G-Protein-Coupled Receptors
G-protein-coupled receptors (GPCRs) are a large family of receptors that play a key role in many biological processes. The compound’s role as a ligand for these receptors could have broad implications for the treatment of various diseases .
Wirkmechanismus
Target of Action
The primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide are alpha1-adrenergic receptors and acetylcholinesterase . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis .
Mode of Action
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide interacts with its targets through binding. It shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It also acts as an acetylcholinesterase inhibitor , thereby increasing the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning.
Biochemical Pathways
The compound affects the adrenergic and cholinergic pathways. By binding to alpha1-adrenergic receptors, it influences the contraction of smooth muscles . By inhibiting acetylcholinesterase, it increases acetylcholine levels, affecting cholinergic transmission .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide’s action include changes in smooth muscle contraction due to its interaction with alpha1-adrenergic receptors , and increased acetylcholine levels due to its inhibition of acetylcholinesterase .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBBEGIEXKRATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.